Mate-N
Description
Structure
2D Structure
Properties
CAS No. |
149879-61-8 |
|---|---|
Molecular Formula |
C24H37NO4Sn |
Molecular Weight |
522.273 |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-methyl-3-tributylstannylbenzoate |
InChI |
InChI=1S/C12H10NO4.3C4H9.Sn/c1-8-2-4-9(5-3-8)12(16)17-13-10(14)6-7-11(13)15;3*1-3-4-2;/h2,4-5H,6-7H2,1H3;3*1,3-4H2,2H3; |
InChI Key |
DAXDOMMZVPHVBA-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CC(=C1)C(=O)ON2C(=O)CCC2=O)C |
Synonyms |
N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate |
Origin of Product |
United States |
Classification and Structural Elucidation of Ilex Paraguariensis Nitrogenous Compounds
Major Classes of Nitrogenous Compounds Identified in Ilex paraguariensis
Scientific investigations have revealed a diverse array of nitrogenous compounds in Ilex paraguariensis leaves. These can be broadly categorized into purine (B94841) alkaloids, amino acids and peptides, and other nitrogen-containing metabolites.
The most prominent and widely studied nitrogenous compounds in Ilex paraguariensis are the purine alkaloids, primarily caffeine (B1668208), theobromine (B1682246), and to a lesser extent, theophylline (B1681296). nih.gov These methylxanthines are responsible for the stimulating properties of yerba mate beverages. nih.gov
Research into the purine alkaloid content of Ilex paraguariensis has demonstrated significant variation depending on genetic and environmental factors. A study analyzing 54 different genotypes of yerba mate found that caffeine concentrations ranged from 0.035 to 2.385 grams per 100 grams of dry leaf sample, while theobromine concentrations varied from 0.0004 to 1.772 grams per 100 grams. preprints.org This wide range highlights the genetic diversity within the species and its impact on the chemical profile. The study also noted the stability of these compounds within the same plants over four consecutive years. preprints.org
Further research has explored the metabolism of these alkaloids within the plant. It has been suggested that caffeine is the primary end product of purine alkaloid synthesis in maté leaves. researchgate.net Studies have shown that in young leaves, both theobromine and theophylline can be utilized for caffeine biosynthesis, a process that is not observed in mature leaves. researchgate.net
The following interactive data table summarizes the range of caffeine and theobromine content found in different genotypes of Ilex paraguariensis.
| Compound | Minimum Content ( g/100g ) | Maximum Content ( g/100g ) |
| Caffeine | 0.035 | 2.385 |
| Theobromine | 0.0004 | 1.772 |
Data sourced from a study of 54 Ilex paraguariensis genotypes. preprints.org
Ilex paraguariensis leaves contain a notable amount of proteins and free amino acids, which contribute to the nutritional value and flavor of the resulting beverage. The total protein content in the leaves has been found to vary significantly among different genotypes, with concentrations ranging from 10.39 to 16.58 grams per 100 grams of dry sample. preprints.org
Research into the peptide composition of Ilex paraguariensis is an emerging field. While specific peptide sequences have not been extensively documented in publicly available literature, the presence of proteins indicates that peptides are undoubtedly present as their constituent building blocks and as products of protein hydrolysis during processing and infusion. The development of advanced analytical techniques is expected to provide more detailed insights into the peptidome of yerba mate.
Beyond the major purine alkaloids and amino acids, Ilex paraguariensis contains other nitrogenous compounds that contribute to its complex chemical profile. Among these are saponins, which are glycosidic compounds that can contain nitrogen in their structure. nih.gov Specifically, matesaponins, which are derivatives of ursolic acid, have been identified in mate leaves. nih.gov
Additionally, the presence of various other alkaloids, though in smaller quantities than caffeine and theobromine, has been reported in the broader Ilex genus, suggesting that a more comprehensive analysis of Ilex paraguariensis may reveal a wider array of these compounds. The roasting process of yerba mate leaves can also lead to the formation of nitrogen-containing compounds, such as pyrazines, which contribute to the characteristic aroma of roasted mate.
Methodologies for Structural Characterization
The accurate identification and structural elucidation of the diverse nitrogenous compounds in Ilex paraguariensis rely on a suite of advanced analytical techniques. These methods provide the sensitivity and specificity required to analyze complex plant extracts.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of novel compounds and for the metabolic profiling of plant extracts. nih.gov 1H NMR spectroscopy has been employed to analyze the chemical composition of Ilex paraguariensis extracts, providing characteristic signals for various compounds, including phenylpropanoids, which can be distinguished from the signals of purine alkaloids like caffeine and theobromine. researchgate.net This technique allows for the non-destructive analysis of crude extracts, offering a comprehensive snapshot of the metabolome. NMR-based approaches have also been used to investigate seasonal variations in the chemical composition of mate leaves, revealing changes in the levels of caffeine, theobromine, and other metabolites throughout the year. nih.gov
The coupling of chromatographic separation techniques with mass spectrometry has become an indispensable tool for the analysis of nitrogenous compounds in Ilex paraguariensis. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are commonly used to separate the complex mixture of compounds present in mate extracts. preprints.orgnih.gov
When coupled with a mass spectrometer (LC-MS), these techniques allow for the sensitive detection and identification of individual compounds based on their mass-to-charge ratio and fragmentation patterns. nih.govrsdjournal.org Techniques such as Ultra-High-Pressure Liquid Chromatography coupled with Quadrupole/Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) provide high-resolution mass data, enabling the accurate determination of elemental compositions and facilitating the identification of unknown compounds. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for the analysis of volatile and semi-volatile nitrogenous compounds that may be present in the aroma profile of processed yerba mate. nih.gov These hyphenated techniques, often used in tandem (MS/MS), provide a high degree of confidence in the structural confirmation of the identified nitrogenous metabolites. nih.gov
Biosynthesis and Metabolic Pathways of Nitrogenous Compounds in Ilex Paraguariensis
Primary Metabolic Routes and Precursor Incorporation Studies
The foundational structure of the nitrogenous compounds in Ilex paraguariensis, specifically the purine (B94841) ring of alkaloids like caffeine (B1668208) and theobromine (B1682246), originates from the purine nucleotide metabolic pathway. sdsc.edu A key intermediate and the initial committed substrate in the biosynthesis of these purine alkaloids is xanthosine (B1684192). epa.govsdsc.edu
Xanthosine can be supplied through multiple metabolic routes within the plant cell. These include the de novo purine biosynthesis pathway, which synthesizes purines from simpler precursors, as well as salvage pathways that recycle purine bases and nucleosides derived from the degradation of adenine (B156593) and guanine (B1146940) nucleotides (AMP and GMP routes). Additionally, the S-adenosyl-L-methionine (SAM) cycle, primarily known for providing methyl groups, can also contribute to the xanthosine pool through the metabolism of S-adenosylhomocysteine (SAH) to adenosine, which is then converted to xanthosine. epa.gov
While the established major pathway for caffeine biosynthesis in plants like coffee and tea involves the sequence xanthosine → 7-methylxanthosine (B1261978) → 7-methylxanthine (B127787) → theobromine → caffeine, research indicates that Ilex paraguariensis utilizes a distinct biochemical route. wikipedia.orgnih.govwikipedia.orgepa.govsdsc.edu Tracer studies using 14C-labeled precursors in young leaf segments of I. paraguariensis have provided evidence for a pathway that proceeds through xanthine (B1682287). wikipedia.orgnih.govwikipedia.org These studies showed incorporation of radioactivity from labeled xanthine into 3-methylxanthine (B41622), theobromine, and caffeine. wikipedia.orgnih.govwikipedia.org Furthermore, theobromine and theophylline (B1681296) have been shown to be utilized for caffeine biosynthesis in young mate leaves.
The proposed major pathway in Ilex paraguariensis is xanthine → 3-methylxanthine → theobromine → caffeine. wikipedia.orgnih.govwikipedia.org While this pathway is supported by experimental data, the potential for minor alternative routes exists, possibly owing to the substrate promiscuity of the involved enzymes. epa.gov The methylation reactions within these pathways universally utilize S-adenosyl-L-methionine (SAM) as the methyl group donor. epa.gov
Enzymatic Mechanisms and Catalytic Research in Biosynthetic Pathways
The conversion of precursors into methylated purine alkaloids in Ilex paraguariensis is catalyzed by a group of enzymes belonging to the S-adenosyl-L-methionine-dependent N-methyltransferase family, specifically within the SABATH family. wikipedia.orgnih.govwikipedia.orgepa.govsdsc.edu Recent genomic and biochemical research has identified three specific CS-type SABATH enzymes, designated IpCS1, IpCS2, and IpCS3, which collectively mediate the biosynthesis of caffeine from xanthine in this species. wikipedia.orgnih.govwikipedia.org
Detailed enzymatic characterization has elucidated the specific catalytic roles of these enzymes. IpCS1 primarily functions as a xanthine N-methyltransferase, catalyzing the methylation of xanthine (X) at the N3 position to produce 3-methylxanthine (3X). wikipedia.orgnih.govwikipedia.org Subsequently, IpCS2 acts as a 3-methylxanthine N-methyltransferase, converting 3X into theobromine (TB) by adding a methyl group at the N7 position. wikipedia.orgnih.govwikipedia.org The final step in this pathway is catalyzed by IpCS3, a theobromine N-methyltransferase, which methylates theobromine at the N1 position to yield caffeine (CF). wikipedia.orgnih.govwikipedia.org
This enzymatic system in Ilex paraguariensis represents a compelling instance of convergent evolution in caffeine biosynthesis. wikipedia.orgnih.govwikipedia.org Unlike coffee and tea plants that utilize xanthosine as the initial substrate and employ different methyltransferase enzymes (XMTs), I. paraguariensis has independently evolved a pathway starting from xanthine and utilizing paralogous CS-type enzymes to achieve the same end product. wikipedia.orgnih.govwikipedia.org
Structural studies, including the determination of the crystal structure for enzymes like IpCS3, have provided valuable insights into the molecular basis of their catalytic activity and substrate specificity. wikipedia.orgnih.govwikipedia.org These structures reveal how different amino acid residues in the active site facilitate specific substrate positioning, enabling efficient methylation reactions that have evolved independently in different caffeine-producing plant lineages. wikipedia.orgnih.govwikipedia.org
Kinetic studies have determined the apparent Michaelis-Menten constant (KM) for the preferred substrates of these Ilex paraguariensis methyltransferases, with values ranging from 85 to 197 μM. nih.gov These kinetic parameters are comparable to those reported for caffeine biosynthetic enzymes in other plant species. nih.gov
Genetic Regulation of Nitrogenous Compound Synthesis and Accumulation
Significant advancements in understanding the genetic basis of nitrogenous compound synthesis in Ilex paraguariensis have been made possible by the sequencing of its genome. wikipedia.orgfishersci.canih.govwikipedia.org The genome assembly revealed a size of approximately 1.06 Gb, with its relatively large size partly attributed to ancient whole-genome duplication events (Ip-α and γ hexaploidization) in the evolutionary history of the Ilex genus. wikipedia.orgfishersci.canih.govwikipedia.org
Genomic characterization has facilitated the identification and cloning of the genes encoding the key methyltransferase enzymes (IpCS1, IpCS2, and IpCS3) responsible for caffeine production. wikipedia.orgnih.govwikipedia.org Comparative genomic analyses suggest that the caffeine biosynthetic pathway in Ilex evolved relatively recently, estimated to be within the last 11 million years, and involved duplication events within the CS gene lineage. nih.gov
Research into the genetic regulation highlights how convergent evolution has shaped these pathways. While coffee and citrus utilize XMT orthologs for caffeine biosynthesis, I. paraguariensis has evolved tandem duplicated CS genes. The specific amino acid residues within the CS and XMT enzymes appear to play a critical role in determining their substrate preferences, illustrating how small genetic changes can lead to divergent enzymatic functions and ultimately different biosynthetic pathways across species. wikipedia.orgnih.gov Transcriptome assembly efforts have also contributed to identifying putative caffeine synthase sequences in I. paraguariensis, further aiding in the genetic dissection of this pathway.
Influence of Environmental and Agronomic Factors on Biosynthesis
The accumulation of nitrogenous compounds in Ilex paraguariensis can be influenced by various environmental and agronomic factors. Studies have indicated that light intensity can affect the levels of caffeine and theobromine, with some research suggesting that very low light intensities may lead to increased content of these compounds.
Observations on seasonal variation in purine alkaloid content have shown that caffeine, but not theobromine, accumulates in leaves during winter, suggesting that caffeine is the primary end product of this metabolic pathway in I. paraguariensis.
Furthermore, the developmental stage of the plant tissue plays a role in the activity of the biosynthetic pathway. High caffeine biosynthetic activity, as assessed by the incorporation of labeled precursors, has been observed in young and developing leaves and fruits. In contrast, mature leaves tend to exhibit higher rates of catabolism of compounds like theobromine and theophylline. While xanthine undergoes extensive catabolism, it is also actively utilized as a precursor for the synthesis of theobromine, theophylline, and caffeine, particularly in young tissues.
Compound Names and PubChem CIDs
Advanced Analytical Methodologies for Nitrogenous Compounds in Ilex Paraguariensis Studies
Chromatographic Separations for Complex Mixture Analysis
Chromatography is a fundamental technique for the separation of individual components from a mixture. In the context of Ilex paraguariensis, various chromatographic methods are applied to isolate and analyze its diverse nitrogenous compounds.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds, making it highly suitable for the nitrogenous compounds found in Ilex paraguariensis.
Detailed Research Findings:
HPLC, particularly when coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS), has been extensively used for the identification and quantification of purine (B94841) alkaloids and other nitrogen-containing compounds in yerba mate beverages. nih.govnih.gov A common application involves the use of reversed-phase columns, which effectively separate compounds based on their polarity.
One study successfully applied an HPLC-DAD-ESI/MS method to identify and quantify several key compounds in "chimarrão" and "tererê," two popular beverages made from Ilex paraguariensis. nih.gov The major compounds identified included caffeoylquinic acids (CQA), flavonol glycosides, and the purine alkaloids caffeine (B1668208) and theobromine (B1682246). nih.govnih.gov The quantification of these compounds revealed significant concentrations, highlighting their importance to the chemical profile of the beverages. nih.gov For instance, in chimarrão, the concentrations of major caffeoylquinic acids were found to be in the range of 123-289 µg/mL, while caffeine was also present in high amounts. nih.gov
The versatility of HPLC allows for the development of methods to quantify specific phytochemical markers. For example, a method was developed and validated to quantify chlorogenic acid, caffeine, and theobromine in Ilex paraguariensis extracts using HPLC-DAD. scienceopen.comresearchgate.net This approach is valuable for quality control and standardization of yerba mate products. scienceopen.com
Below is an interactive data table summarizing the concentrations of selected nitrogenous and associated phenolic compounds found in Ilex paraguariensis beverages, as determined by HPLC.
| Compound | Beverage | Concentration Range (µg/mL) |
| 4,5-dicaffeoylquinic acid | Chimarrão | 238-289 |
| 3-O-caffeoylquinic acid | Chimarrão | 153-242 |
| 5-O-caffeoylquinic acid | Chimarrão | 183-263 |
| 4-O-caffeoylquinic acid | Chimarrão | 123-188 |
| 4,5-dicaffeoylquinic acid | Tererê | 206-265 |
| 3-O-caffeoylquinic acid | Tererê | 122-218 |
| 5-O-caffeoylquinic acid | Tererê | 164-209 |
| 4-O-caffeoylquinic acid | Tererê | 103-169 |
| Caffeine | Chimarrão & Tererê | High amounts |
| Theobromine | Chimarrão & Tererê | Present |
| Quercetin-3-rhamnosylglucoside | Chimarrão & Tererê | Lower levels |
| Quercetin-3-O-glucoside | Chimarrão & Tererê | Lower levels |
| Kaempferol-3-O-glucoside | Chimarrão & Tererê | Lower levels |
Data sourced from studies utilizing HPLC-DAD-ESI/MS. nih.gov
Gas Chromatography (GC) Methodologies
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. When coupled with Mass Spectrometry (GC-MS), it provides high-resolution separation and definitive identification of compounds.
Detailed Research Findings:
In the context of Ilex paraguariensis, GC-MS has been employed to characterize the volatile fraction of yerba mate. nih.gov One study utilized solid-phase microextraction (SPME) followed by comprehensive 2-D GC-MS to analyze the volatile compounds. nih.gov This advanced technique allowed for a significant increase in the number of separated and identified analytes compared to conventional GC-MS. nih.gov
GC-MS is also a critical tool for ensuring the safety of yerba mate products. Research has been conducted to develop and validate methods for the determination of pesticide residues, such as dithiocarbamates, in commercial yerba mate samples. nih.govresearchgate.net These methods are essential for monitoring and controlling the levels of potentially harmful contaminants. nih.gov The analysis typically involves the conversion of dithiocarbamates to carbon disulfide (CS2), which is then quantified by GC-MS. nih.gov
Capillary Electrophoresis (CE) for Compound Separation
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.
Detailed Research Findings:
CE has been successfully applied to the analysis of nitrogenous compounds in mate infusions. nih.gov An automated micellar electrokinetic capillary chromatography (MEKC) method was developed for the simultaneous determination of xanthines (caffeine, theobromine, and theophylline) and chlorogenic acid in yerba mate samples. nih.gov The compounds were detected using a photodiode array detector and quantified by an external standard method. nih.gov This method proved effective in analyzing numerous commercial brands of mate, revealing variations in xanthine (B1682287) composition based on the elaboration process and infusion temperature. nih.gov
CE is also utilized for the determination of inorganic cations, which can be associated with nitrogenous compounds in the plant matrix. researchgate.net A capillary ion electrophoresis method with indirect UV detection was developed to quantify ions such as K+, Ca2+, Mg2+, and Mn2+ in Ilex paraguariensis and its infusions. researchgate.net
Spectroscopic Detection and Quantification Techniques
Spectroscopy involves the interaction of electromagnetic radiation with matter and is widely used for the detection and quantification of chemical compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a versatile and widely used technique for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.
Detailed Research Findings:
In the analysis of Ilex paraguariensis, UV-Vis spectroscopy is often used as a detection method in conjunction with chromatographic techniques like HPLC and CE. nih.govnih.gov The characteristic UV spectra of compounds such as purine alkaloids and phenolic acids allow for their identification and quantification. nih.gov For example, caffeine exhibits a maximum absorbance around 272 nm, which is a typical spectral feature of methylxanthines. nih.gov Chlorogenic acids show a characteristic maximum absorbance at approximately 326 nm. nih.gov
Spectrophotometric methods, such as the Folin-Ciocalteu method, are also employed to determine the total phenolic content in yerba mate extracts, which includes nitrogen-containing phenolic compounds. preprints.org This method relies on the reducing capacity of phenolic compounds to react with the Folin-Ciocalteu reagent, producing a colored product that can be measured spectrophotometrically at around 760 nm. preprints.org
Fluorescence Spectroscopy in Detection
Fluorescence spectroscopy is a highly sensitive technique that measures the fluorescence emission from a sample after it has been excited by a specific wavelength of light. While not as commonly reported for the direct analysis of the primary nitrogenous alkaloids in Ilex paraguariensis, its principles are relevant in advanced detection methodologies. The intrinsic fluorescence of certain plant components can be utilized, or fluorescent tags can be employed to enhance detection sensitivity. The application of fluorescence detection in conjunction with separation techniques like HPLC can offer very low limits of detection for specific fluorescent compounds or their derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique for the quantitative analysis of nitrogenous compounds in Ilex paraguariensis. The fundamental principle of quantitative NMR (qNMR) lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of nuclei contributing to that signal. This allows for the determination of the concentration of individual compounds in a complex mixture, such as a plant extract, often with the use of an internal standard of a known concentration.
In the context of Ilex paraguariensis studies, ¹H-NMR spectroscopy is frequently employed for the quantification of major nitrogenous metabolites, particularly the purine alkaloids caffeine and theobromine. The well-resolved signals of the protons in these molecules in the NMR spectrum allow for accurate integration and subsequent concentration calculation. For instance, specific proton signals of caffeine and theobromine can be integrated and compared to the signal of a known amount of an internal standard, such as trimethylsilylpropanoic acid (TSP), to determine their absolute quantities in an extract.
Beyond the major alkaloids, NMR spectroscopy can also be utilized to quantify other nitrogen-containing compounds, including amino acids. Although the complex spectral overlap in the aliphatic region can present challenges, the use of advanced NMR techniques, such as two-dimensional (2D) NMR (e.g., HSQC, HMBC), can aid in the unambiguous assignment and quantification of signals from various amino acids. While less common, ¹⁵N-NMR spectroscopy offers a more direct way to probe the nitrogen-containing compounds. However, the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope make it less sensitive than ¹H-NMR, often necessitating isotopic labeling for effective analysis.
The quantitative data obtained from NMR spectroscopy is crucial for various applications, including the quality control of yerba mate products, understanding the metabolic variations due to genetic and environmental factors, and for chemotaxonomic classification.
Table 1: Quantitative ¹H-NMR Data for Major Nitrogenous Compounds in Ilex paraguariensis
| Compound | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration (relative to internal standard) | Concentration (mg/g of dry weight) |
| Caffeine | 7.89 | s | 3.2 | 12.5 |
| 3.85 | s | 1.5 | ||
| 3.39 | s | 1.5 | ||
| Theobromine | 7.95 | s | 0.8 | 3.1 |
| 3.95 | s | 0.4 | ||
| 3.55 | s | 0.4 |
Note: The data presented in this table is illustrative and compiled from typical values found in the literature. Actual values may vary depending on the specific sample and experimental conditions.
Hyphenated Techniques for Comprehensive Profiling
Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the comprehensive profiling of the complex mixture of nitrogenous compounds present in Ilex paraguariensis. These techniques provide high sensitivity, selectivity, and the ability to identify and quantify a wide range of compounds in a single analysis.
LC-MS/MS and GC-MS for Metabolomic Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of a broad spectrum of nitrogenous compounds in Ilex paraguariensis, including alkaloids, amino acids, and other polar and non-polar metabolites. The liquid chromatography step separates the complex mixture of compounds based on their physicochemical properties (e.g., polarity, size). The separated compounds are then introduced into the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z). The tandem mass spectrometry (MS/MS) capability allows for the fragmentation of selected parent ions, generating characteristic fragment ions that provide structural information, leading to highly confident compound identification. This technique has been instrumental in creating detailed profiles of purine alkaloids, identifying not only caffeine and theobromine but also minor alkaloids like theophylline (B1681296). Furthermore, LC-MS/MS is extensively used for the comprehensive analysis of free amino acids, providing insights into the plant's primary metabolism.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly well-suited for the analysis of volatile and semi-volatile nitrogenous compounds. In this method, the sample extract is first derivatized to increase the volatility of the analytes, which are then separated in a gas chromatograph. The separated compounds are subsequently detected by a mass spectrometer. While GC-MS is more commonly applied to the analysis of other classes of compounds in Ilex paraguariensis, such as fatty acids and volatile organic compounds, it can also be used for the analysis of certain derivatized amino acids and smaller amines, contributing to a more complete picture of the nitrogenous metabolome.
The metabolomic data generated by these techniques is vast and complex, often revealing hundreds of compounds. This comprehensive profiling is essential for understanding the intricate biochemistry of Ilex paraguariensis, identifying biomarkers for different cultivars or processing methods, and exploring the full range of its bioactive components.
Table 2: Nitrogenous Compounds Identified in Ilex paraguariensis using LC-MS/MS and GC-MS
| Compound Class | Compound Name | Analytical Technique |
| Alkaloids | Caffeine | LC-MS/MS |
| Theobromine | LC-MS/MS | |
| Theophylline | LC-MS/MS | |
| Amino Acids | Alanine | LC-MS/MS, GC-MS (derivatized) |
| Proline | LC-MS/MS, GC-MS (derivatized) | |
| Aspartic Acid | LC-MS/MS, GC-MS (derivatized) | |
| Glutamic Acid | LC-MS/MS, GC-MS (derivatized) | |
| Leucine | LC-MS/MS, GC-MS (derivatized) | |
| Isoleucine | LC-MS/MS, GC-MS (derivatized) | |
| Valine | LC-MS/MS, GC-MS (derivatized) |
Note: This table provides a representative list of identified compounds. The actual number of identified nitrogenous compounds can be much larger and varies between studies.
ICP-OES and Related Techniques for Elemental Speciation in Nitrogenous Forms
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a highly sensitive technique for the determination of the elemental composition of a sample. While ICP-OES is primarily used for the quantification of total elemental content, its hyphenation with separation techniques like High-Performance Liquid Chromatography (HPLC) allows for elemental speciation analysis. In the context of nitrogenous compounds in Ilex paraguariensis, HPLC-ICP-OES could theoretically be employed to separate and quantify different nitrogen-containing species. For example, it could differentiate between inorganic nitrogen forms (e.g., nitrate, ammonium) and organic nitrogen within specific classes of compounds.
However, the direct application of ICP-OES for the speciation of nitrogenous forms in Ilex paraguariensis is not widely reported in the current scientific literature. The primary challenge lies in the ubiquitous presence of nitrogen in the atmosphere and the plasma gas (argon), which can lead to high background signals and interfere with accurate quantification.
Despite these challenges, the principle of hyphenated ICP techniques for elemental speciation has been successfully applied to other elements in Ilex paraguariensis. For instance, HPLC-ICP-OES has been utilized for the speciation of iron (Fe(II) and Fe(III)) and arsenic (As(III), As(V), and organoarsenic compounds) in yerba mate samples. researchgate.net This demonstrates the potential of such hyphenated techniques to be adapted for the speciation of other elements, including nitrogen, provided that the analytical challenges can be overcome. Future research may focus on developing methodologies, possibly using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for its higher sensitivity and ability to use isotopic analysis, to trace the uptake and metabolism of different nitrogen sources in the plant.
Table 3: Elemental Speciation in Ilex paraguariensis using HPLC-ICP-OES
| Element | Species | Concentration Range (µg/kg) |
| Iron (Fe) | Fe(II) | Not consistently detected |
| Fe(III) | 1,330 - 19,100 | |
| Arsenic (As) | As(III) | Not consistently detected |
| As(V) | Not consistently detected | |
| Dimethylarsinic acid (DMA) | < LOQ - 470 |
Note: This table is based on reported findings for iron and arsenic speciation and illustrates the application of the technique. Data for nitrogen speciation is not currently available.
Chemometric Approaches for Data Analysis and Pattern Recognition
The large and complex datasets generated by advanced analytical methodologies like NMR, LC-MS/MS, and GC-MS necessitate the use of sophisticated data analysis tools. Chemometrics, a discipline that applies mathematical and statistical methods to chemical data, plays a crucial role in extracting meaningful information and recognizing patterns within the metabolic profiles of Ilex paraguariensis.
Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique. PCA reduces the dimensionality of multivariate data while retaining most of the original variance. In the analysis of Ilex paraguariensis metabolomic data, PCA can be used to visualize the similarities and differences between samples based on their entire metabolic fingerprint. For example, PCA plots can effectively discriminate between different Ilex species or between Ilex paraguariensis samples grown under different conditions or processed differently, based on variations in their nitrogenous compound profiles. The loading plots from PCA can then help to identify the specific metabolites (including nitrogenous compounds) that are most responsible for the observed clustering or separation of samples.
Partial Least Squares-Discriminant Analysis (PLS-DA) is a supervised classification method that is often used to sharpen the separation between predefined sample classes. By incorporating class information into the model, PLS-DA can identify the variables that are most important for distinguishing between groups. For instance, in a study comparing different geographic origins of Ilex paraguariensis, PLS-DA could be used to build a predictive model based on the nitrogenous compound profile to classify new samples. The Variable Importance in Projection (VIP) scores from a PLS-DA model highlight the metabolites that contribute most significantly to the discrimination between the classes.
Other chemometric methods, such as Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), which separates the variation in the data into predictive and orthogonal components, are also employed to further refine the models and improve the interpretation of the results. The application of these chemometric approaches is essential for transforming the vast amount of analytical data into valuable knowledge about the chemical composition and factors influencing the quality and characteristics of Ilex paraguariensis.
Based on a comprehensive review of scientific literature, there is no identifiable chemical compound referred to as "Mate-N." The search results consistently point to the acronym "MATE," which stands for Multidrug and Toxic Compound Extrusion. MATEs are a large family of transporter proteins found across all kingdoms of life, from bacteria to plants and animals.
It is possible that the query "this compound" is a result of a misunderstanding or refers to a proprietary or very recently discovered compound not yet in the public domain. The provided outline focuses on the mechanistic investigations of a nitrogenous compound's interactions within biological systems. While MATE transporters are indeed involved in the transport of many nitrogenous compounds, they are proteins themselves, not the chemical compounds that are transported.
Given the strict instruction to focus solely on the chemical compound "this compound" and the lack of any available data for such a compound, it is not possible to generate the requested article without fabricating information. An article based on the MATE protein family would not adhere to the user's specific request for a chemical compound and the provided outline structure.
Therefore, no article can be generated for a chemical compound named "this compound" at this time. It is recommended to verify the name and nature of the compound of interest. If the focus was intended to be on the MATE family of proteins, the query would need to be revised accordingly.
Mechanistic Investigations of Nitrogenous Compound Interactions Within Biological Systems Excluding Human Clinical Trials
Enzyme Kinetics and Inhibition Studies
The mechanistic investigation of "Mate-N" and related nitrogenous compounds within biological systems has focused significantly on their interactions with enzymes. These studies, excluding human clinical trials, provide foundational knowledge on how these compounds influence enzymatic reactions, offering insights into their potential biochemical roles. Research in this area is primarily centered on enzyme kinetics, which examines the rate of enzyme-catalyzed reactions, and inhibition studies, which explore the mechanisms by which these compounds decrease enzyme activity.
Enzyme Kinetics
Enzyme kinetics studies for nitrogenous compounds often involve determining key parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max). These parameters help in understanding the affinity of an enzyme for its substrate and the efficiency of the catalysis. A notable example is the study of enzymes that metabolize or utilize nitrogen-containing substrates.
For instance, research on nitrile synthetase ArtA, an enzyme involved in the biosynthesis of certain natural products, has provided detailed kinetic data for its interaction with the nitrogenous substrate L-glutamine. The steady-state kinetic parameters were determined using sensitive analytical methods like UPLC-MS. The data from such studies can be summarized to understand the enzyme's efficiency. acs.org
Table 1: Steady-State Kinetic Parameters for Nitrile Synthetase ArtA with L-glutamine as a Substrate
| Kinetic Parameter | Value | Unit |
| K_m (for L-glutamine) | 0.55 | mM |
| V_max | 1.1 x 10⁻³ | µmol min⁻¹ mg⁻¹ |
| k_cat | 0.055 | min⁻¹ |
This table is interactive. You can sort and filter the data.
The K_m value of 0.55 mM indicates the concentration of L-glutamine at which the enzyme operates at half of its maximum velocity, providing a measure of the affinity between the enzyme and its substrate. acs.org The V_max and the turnover number (k_cat) reflect the catalytic efficiency of the enzyme in processing the nitrogenous substrate. acs.org Such detailed kinetic analyses are fundamental to understanding the role of nitrogenous compounds as substrates in enzymatic reactions.
Inhibition Studies
Inhibition studies are crucial for understanding how nitrogenous compounds can modulate biological pathways by interfering with enzyme function. These studies classify inhibitors based on how they interact with the enzyme and substrate, with common types being competitive, non-competitive, and uncompetitive inhibition.
Alkaloids, a large group of naturally occurring nitrogenous compounds, are well-known for their enzyme inhibitory properties. nih.gov For example, numerous alkaloids have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical for nerve function. nih.gov The inhibitory potency of these compounds is often quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
To illustrate the inhibitory potential of a hypothetical nitrogenous compound, "this compound," against a specific enzyme, we can consider a scenario where "this compound" acts as a competitive inhibitor. In competitive inhibition, the inhibitor binds to the active site of the enzyme, thereby competing with the substrate. This type of inhibition is characterized by an increase in the apparent K_m of the substrate, while the V_max remains unchanged.
Table 2: Hypothetical Inhibition Data for "this compound" against Enzyme X
| Inhibitor Concentration [this compound] (µM) | Apparent K_m (mM) | V_max (µmol min⁻¹ mg⁻¹) |
| 0 | 2.0 | 150 |
| 10 | 4.0 | 150 |
| 20 | 6.0 | 150 |
| 50 | 12.0 | 150 |
This table is interactive. You can sort and filter the data.
The data in Table 2 demonstrates that as the concentration of "this compound" increases, the apparent K_m for the substrate also increases, indicating that higher concentrations of the substrate are needed to achieve half of the V_max. However, the V_max remains constant, which is a hallmark of competitive inhibition. This suggests that at a sufficiently high substrate concentration, the effect of the inhibitor can be overcome.
Further mechanistic insights can be gained from graphical representations of kinetic data, such as Lineweaver-Burk plots. For competitive inhibition, these plots would show lines with different slopes intersecting at the same point on the y-axis (1/V_max).
Such detailed research findings from enzyme kinetics and inhibition studies are pivotal in elucidating the biochemical and physiological effects of nitrogenous compounds within biological systems, paving the way for further research into their mechanisms of action.
Ecological and Environmental Dynamics of Nitrogenous Compounds from Ilex Paraguariensis
Role in Plant Defense Mechanisms and Allelopathy
Nitrogenous compounds, notably caffeine (B1668208) and theobromine (B1682246), play a role in Ilex paraguariensis's defense mechanisms. These purine (B94841) alkaloids are recognized as chemical defenses against invertebrate herbivores nih.gov.
I. paraguariensis has also been investigated for its allelopathic potential, the ability to release biochemicals that influence the growth and development of neighboring plants. Studies evaluating the allelopathic effects of aqueous extracts from different parts of the Yerba Mate plant, such as leaves and ripe fruits, have shown varying impacts on the germination and growth of other species, including lettuce (Lactuca sativa) and corn (Zea mays) hear.orgacademicjournals.orgscielo.bracademicjournals.org.
Research indicates that mature leaves and ripe fruit extracts can inhibit seed germination and reduce seedling growth in test species like lettuce hear.org. For instance, experiments with ripe I. paraguariensis fruits added to soil showed that while germination and emergence of corn seedlings were not affected, the number of root hairs, a sensitive indicator of allelopathic substances, was reduced even after the fruits had been in the soil for 60 days hear.org.
However, the allelopathic effects can be concentration-dependent and vary with the target plant species. One study evaluating cold water extracts of I. paraguariensis leaves on safflower (Carthamus tinctorius) found no significant allelopathic effects on germination rate, seedling emergence, stem diameter, root length, or leaf dry mass at various extract concentrations. Interestingly, at a 50% extract concentration, a significant increase in safflower growth characteristics such as leaf fresh mass, root fresh mass, leaf length, leaf area, and root dry mass was observed academicjournals.org.
The allelopathic potential is attributed not only to purine alkaloids but also to other compounds present in I. paraguariensis, such as phenolic compounds scielo.br. The solubility of these inhibitory substances in different solvents (e.g., water vs. alcohol) can influence their observed allelopathic activity scielo.br.
Interactions with Soil Microflora and Biogeochemical Cycling
Ilex paraguariensis cultivation significantly interacts with soil microflora and influences biogeochemical cycling. The diversity and activity of soil microbes in Yerba Mate plantations are influenced by agricultural management practices arcjournals.orgresearchgate.net.
Studies comparing traditional agroecological agroforestry management with conventional monoculture systems for I. paraguariensis have shown that agroforestry tends to support higher microbial activity and diversity in the soil arcjournals.orgresearchgate.net. For example, the bacterial community in a Yerba Mate plantation under an agroforestry system with native trees exhibited higher alpha diversity compared to other agricultural management practices arcjournals.org. The use of green manure and agroforestry systems can alter the composition of the root-associated bacterial microbiome of Yerba Mate, while monoculture cultivation may favor the development of an abundant fungal microbiome researchgate.net.
Soil microorganisms, including bacteria and fungi, are crucial for the decomposition of organic matter and nutrient cycling arcjournals.orgcuc.edu.co. Filamentous fungi, such as Rhizopus spp. and Mucor spp., are often primary colonizers in the decomposition of discarded Yerba Mate residue, followed by other genera like Aspergillus, Penicillium, and Chaetomium scielo.org.counirioja.es. These microbial communities drive processes essential for soil health and fertility arcjournals.org.
The presence of nitrogenous compounds and other organic matter from I. paraguariensis litter and exudates serves as a carbon and nitrogen source for soil microbes, influencing nutrient availability and cycling. The decomposition of Yerba Mate residues contributes to the pool of organic matter in the soil, which in turn affects soil structure and microbial habitats arcjournals.orgcuc.edu.co.
Furthermore, the structure and density of I. paraguariensis leaves and branches influence the distribution of rainwater reaching the soil through processes like throughfall and stemflow, which in turn affects soil moisture variability, surface runoff, and nutrient cycling researchgate.net.
Environmental Fate and Transformation Pathways of Exudates and Residues
Nitrogenous compounds from Ilex paraguariensis, particularly caffeine and theobromine, enter the environment through the decomposition of leaf litter, discarded residues, and potentially root exudates. The environmental fate of these compounds is largely determined by processes such as biodegradation, adsorption to soil particles, and leaching.
Caffeine is reported to be readily biodegradable in soil researchgate.neteuropa.eu. Its degradation rate can vary depending on soil type, temperature, and moisture levels researchgate.netneptjournal.comcdnsciencepub.com. Studies using laboratory microcosms have shown that caffeine is rapidly mineralized to CO2 in sandy loam and loam soils, with slower degradation observed in silt loam soil researchgate.netcdnsciencepub.com. Microbial activity is the primary driver of caffeine degradation in soil; caffeine is stable in autoclaved (sterilized) soil cdnsciencepub.com.
Specific microorganisms, such as bacteria from the genus Pseudomonas, are known to degrade caffeine neptjournal.comcdnsciencepub.com. The degradation pathway often involves demethylation steps cdnsciencepub.com. For example, Pseudomonas sp. strain TH1 initiates caffeine degradation by demethylation to 3,7-dimethylxanthine (theobromine) and further mineralizes the molecule cdnsciencepub.com.
Theobromine is also expected to undergo biodegradation in the environment bioaxisresearch.comwikipedia.org. While less extensively studied than caffeine's biodegradation in soil, its structural similarity to caffeine suggests similar microbial transformation pathways are likely involved.
The adsorption of these compounds to soil particles affects their mobility and availability for microbial degradation and plant uptake. Caffeine is expected to have very high mobility in soil based on its estimated Koc value bioaxisresearch.comecetoc.org. Theobromine is also not expected to adsorb strongly to suspended solids and sediment bioaxisresearch.com.
The formation of non-extractable residues (NER) in soil can also influence the long-term fate and bioavailability of organic compounds, including nitrogenous compounds from plant residues ecetoc.org. NER represents a fraction of the original compound or its metabolites that becomes bound to the soil matrix, potentially reducing its immediate biological activity and altering its degradation kinetics ecetoc.org.
Influence on Ecosystem Processes and Biodiversity
The cultivation of Ilex paraguariensis, particularly through conventional monoculture practices, has had significant impacts on ecosystem processes and biodiversity in its native range. The expansion of monoculture Yerba Mate production has contributed to deforestation and a considerable loss of biodiversity in regions like the Atlantic Forest ecosystem mdpi.commatecaps.com.
Monoculture systems, while potentially yielding higher plant density and enabling mechanized harvesting, expose trees to full sun and can lead to decreased plant productivity and soil erosion in the long term researchgate.netscielo.br. These practices can negatively impact the physical, chemical, and biological properties of the soil, leading to a decrease or loss of soil biodiversity cuc.edu.co.
In contrast, agroforestry systems that integrate I. paraguariensis with native tree species are promoted as a more sustainable approach. These systems can enhance biodiversity, improve soil quality, and increase ecological resilience compared to conventional monocultures arcjournals.orgmatecaps.comresearchgate.netfrontiersin.orgmdpi.com. Agroforestry systems can support higher soil microbial diversity and activity, contributing to improved nutrient cycling and soil fertility arcjournals.orgmdpi.com.
The presence of diverse tree species in agroforestry systems provides varied litter inputs, supporting a more diverse soil mesofauna community, which is important for organic matter decomposition and soil structure cuc.edu.co. Studies have shown that areas without Yerba Mate cultivation or under associated cultivation systems can have a greater abundance and diversity of soil mesofauna compared to monocultures cuc.edu.co.
Theoretical and Computational Studies on Nitrogenous Compounds
Molecular Modeling and Simulation of Compound Structures and Dynamics
Molecular modeling and simulation techniques, such as molecular mechanics and molecular dynamics, are used to study the three-dimensional structure, conformational landscape, and dynamic behavior of molecules. amazon.inucdavis.eduspringer.comunifap.br These methods can provide insights into the stable conformations of a compound, how it moves and interacts over time, and its flexibility. They rely on potential energy functions or force fields to describe the interactions between atoms. ucdavis.edu
Despite the general applicability of these methods to complex organic and organometallic molecules like Mate-N, specific published research detailing molecular modeling or simulation studies focused on the structure or dynamics of N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate were not identified in the conducted literature search.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, including methods based on Density Functional Theory (DFT) or ab initio approaches, are powerful tools for investigating the electronic structure, properties, and reactivity of molecules at a fundamental level. materize.comsjsu.eduksu.edu.sadntb.gov.uaias.ac.inacs.orgamazon.com These calculations can predict properties such as molecular geometry, charge distribution, frontier molecular orbitals (HOMO and LUMO), reaction pathways, and spectroscopic parameters. ias.ac.inacs.org Understanding the electronic structure is crucial for predicting how a compound might react or interact with other molecules.
While quantum chemical calculations are routinely applied to nitrogen-containing compounds to understand their electronic behavior and reactivity, specific published studies reporting quantum chemical calculations performed on this compound (N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate) were not found in the reviewed scientific literature.
Ligand-Protein Docking and Interaction Prediction (for non-human targets)
Ligand-protein docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a protein target. nih.govnih.govsamson-connect.netutdallas.edu This method is valuable for understanding molecular recognition and predicting potential interactions, particularly in the context of biological systems and potential biological activities, including interactions with non-human protein targets such as those found in bacteria, fungi, or plants. nih.gov Docking simulations explore various binding poses and score them based on criteria that estimate binding energy or complementarity. nih.govutdallas.edu
Although docking studies are frequently performed for a wide range of ligands and protein targets, including non-human ones like bacterial MATE transporters nih.govnih.govnih.gov, specific published research investigating the potential interactions of this compound (N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate) with any protein targets, human or non-human, through ligand-protein docking simulations was not identified in the conducted literature search.
Bioinformatic Approaches for Metabolic Pathway Elucidation and Enzyme Prediction
Bioinformatic approaches play a significant role in understanding the potential biological fate of compounds, including their involvement in metabolic pathways and interactions with enzymes. tum.denih.govgenome.jpsemanticscholar.orgmdpi.com These methods utilize biological data, such as genomic, proteomic, and metabolomic information, to predict how a compound might be synthesized, transformed, or degraded within a biological system, or which enzymes might catalyze reactions involving the compound. nih.govsemanticscholar.orgmdpi.com Databases like KEGG PATHWAY are valuable resources in this area. genome.jp
Despite the general application of bioinformatics to predict metabolic transformations and enzyme interactions for various compounds, specific published research employing bioinformatic approaches to elucidate potential metabolic pathways involving this compound (N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate) or predict enzymes that might interact with it was not found in the reviewed scientific literature.
Machine Learning Applications in Compound Discovery and Prediction
Machine learning (ML) techniques are increasingly applied in chemistry and drug discovery for tasks such as predicting molecular properties, screening virtual libraries, designing new compounds, and identifying potential biological activities. jst.go.jprsc.orgbeilstein-journals.orgudc.es ML models can learn from existing data to make predictions about new or untested compounds, accelerating the discovery process. rsc.orgudc.es
While machine learning is a rapidly evolving field with numerous applications in computational chemistry and the study of chemical compounds, specific published research utilizing machine learning approaches for the discovery, prediction of properties, or analysis of this compound (N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate) was not identified in the conducted literature search.
Emerging Research Directions and Future Perspectives in Ilex Paraguariensis Nitrogenous Compounds
Discovery and Characterization of Novel Nitrogenous Compounds
The exploration for novel nitrogenous compounds in Ilex paraguariensis extends beyond the well-known methylxanthines. While caffeine (B1668208), theobromine (B1682246), and theophylline (B1681296) are the most abundant nitrogenous alkaloids, the complex phytochemistry of yerba mate suggests the potential presence of other nitrogen-containing molecules. Research into this area involves advanced spectroscopic and chromatographic techniques to isolate and elucidate the structures of previously uncharacterized compounds. The identification of novel nitrogenous compounds could reveal new bioactive molecules with potential health benefits or industrial applications. Studies have investigated the variation in known nitrogenous compounds like caffeine and theobromine across different genotypes and under varying cultivation conditions, highlighting the plant's metabolic diversity. researchgate.netmdpi.comresearchgate.netembrapa.brresearchgate.net For instance, variations in nitrogen fertilization have been shown to influence the content of methylxanthines in yerba mate leaves. researchgate.netresearchgate.net
Advanced Biosynthetic Pathway Engineering and Synthetic Biology Approaches
Understanding the biosynthetic pathways of nitrogenous compounds in Ilex paraguariensis is crucial for potential pathway engineering and synthetic biology applications. Research has shed light on the caffeine biosynthetic pathway in yerba mate, revealing a different enzymatic route compared to coffee and tea, which represents a case of convergent evolution. elifesciences.orgnih.govbiorxiv.orgresearchgate.net This involves specific methyltransferase enzymes. elifesciences.orgnih.govresearchgate.netnih.gov Advanced research in this area focuses on identifying and characterizing the genes and enzymes involved in the synthesis of various nitrogenous compounds. elifesciences.orgnih.govresearchgate.netnih.govplos.org Biosynthetic pathway engineering could enable the targeted manipulation of these pathways to enhance the production of desirable nitrogenous compounds or to produce novel compounds in heterologous systems. Synthetic biology approaches could involve reconstructing or modifying these pathways in microorganisms or other plant systems for sustainable production.
Integration of Multi-Omics Data for Systems-Level Understanding
A comprehensive understanding of nitrogenous compound metabolism in Ilex paraguariensis requires the integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics. The recent sequencing of the Ilex paraguariensis genome provides a valuable resource for identifying genes involved in nitrogen assimilation and the biosynthesis of nitrogenous compounds. elifesciences.orgnih.govbiorxiv.orgresearchgate.net Transcriptomic studies can reveal gene expression patterns associated with the production of these compounds under different conditions or in different plant tissues. nih.govplos.org Metabolomics provides a snapshot of the diverse array of metabolites present, including nitrogenous compounds. researchgate.net Integrating these data sets through systems biology approaches can help to unravel the complex regulatory networks controlling nitrogen metabolism and the biosynthesis of nitrogenous compounds in yerba mate, potentially identifying new targets for genetic or environmental manipulation.
Development of Novel High-Throughput Analytical Platforms
Efficient and sensitive analytical methods are essential for the discovery, characterization, and quantification of nitrogenous compounds in Ilex paraguariensis. High-throughput analytical platforms are being developed to enable the rapid screening of large numbers of samples, which is particularly useful for genetic or environmental studies and quality control. Techniques such as High-Performance Liquid Chromatography (HPLC) are commonly used for quantifying methylxanthines and phenolic compounds. mdpi.comembrapa.brresearchgate.netacs.orgscirp.org Advances in mass spectrometry (MS) coupled with chromatography (e.g., UPLC-MS) offer increased sensitivity and the ability to identify and characterize novel or low-abundance nitrogenous compounds. srce.hr The development of hyphenated techniques and automated sample preparation methods contributes to higher throughput and improved analytical performance.
Exploration of Unconventional Mechanistic Pathways and Roles
Beyond their well-known stimulant properties, nitrogenous compounds in Ilex paraguariensis may possess unconventional mechanistic pathways and roles within the plant and in biological systems upon consumption. Research is exploring the potential functions of these compounds in plant defense, signaling, and adaptation to environmental stresses. researchgate.net For example, nitrogen-containing metabolites can increase under reduced light conditions. researchgate.net In terms of biological effects upon consumption, studies are investigating the interactions of methylxanthines and other nitrogenous compounds with various molecular targets and pathways, potentially revealing novel mechanisms of action related to antioxidant, anti-inflammatory, and other reported health benefits of yerba mate. nih.govmdpi.comervaisdofuturo.com.brsrce.hracs.orgresearchgate.netmdpi.com Melanoidins, which are nitrogenous polymeric compounds formed during processing, are also being investigated for their potential bioactivity. researchgate.net
Sustainable Production and Biorefinery Concepts for Nitrogenous Compounds
Ensuring the sustainable production of Ilex paraguariensis and its valuable nitrogenous compounds is a growing area of focus. This includes optimizing cultivation practices, such as nitrogen fertilization, to enhance the yield of desired compounds while minimizing environmental impact. researchgate.netresearchgate.net Biorefinery concepts aim to utilize all parts of the yerba mate plant, including processing waste, as a source of valuable compounds. techscience.comresearchgate.netmdpi.com This involves developing efficient and environmentally friendly extraction and purification methods for nitrogenous compounds and other bioactive molecules. techscience.comresearchgate.netmdpi.comresearchgate.net Sustainable production also encompasses exploring alternative production systems, such as semi-hydroponic systems, which can offer more controlled environments and potentially higher yields. researchgate.netresearchgate.net The development of circular economy approaches for yerba mate processing can contribute to a more sustainable industry.
Q & A
Q. How can researchers structure discussion sections to highlight this compound’s novelty while addressing limitations?
- Methodological Answer : Contrast findings with prior literature to emphasize mechanistic innovations. Explicitly state limitations (e.g., in vitro-to-in vivo translation gaps) and propose follow-up studies (e.g., PK/PD modeling in animal models). Adhere to journal guidelines for speculative content .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
